molecular formula C₁₅H₁₂BrClN₂O₂ B1144688 TCV 295 CAS No. 142304-17-4

TCV 295

カタログ番号: B1144688
CAS番号: 142304-17-4
分子量: 367.62
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

TCV 295 is a chemical compound known for its potential applications in various scientific fields. It is a small molecule drug that acts as a potassium channel agonist, primarily targeting cardiovascular diseases. The compound has shown promising antihypertensive and cardiovascular effects in preclinical studies.

準備方法

The synthesis of TCV 295 involves the reaction of triphenylamine with tetracyanoethylene in a solvent such as dimethylformamide. The reaction is typically carried out at room temperature for a couple of hours, followed by workup procedures involving either acid addition or solvent extraction to isolate the product

化学反応の分析

TCV 295 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using common reducing agents, resulting in reduced forms of the compound.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Immunogenicity Studies

Research has demonstrated the immunogenicity of Typbar-TCV through various clinical trials. For instance:

  • A study conducted in Malawi involving 200 children aged 9 months to 12 years showed that Typbar-TCV was safe and provided immunogenicity lasting up to 730-1,035 days post-vaccination .
  • In Nepal, another trial reported a protective efficacy of 79% against blood culture-confirmed typhoid fever two years after vaccination .

Field Trials

Field trials have been pivotal in assessing the real-world effectiveness of Typbar-TCV. Notable findings include:

  • In Zimbabwe, Typbar-TCV was utilized in response to an outbreak among children and young adults, demonstrating effective control measures against the disease .
  • The vaccine has been tested in various endemic regions, showing efficacy rates ranging from 54.6% to over 80% in different studies .

Human Challenge Trials

Human challenge trials have provided critical insights into the vaccine's efficacy. In one study, participants vaccinated with Typbar-TCV were challenged with Salmonella Typhi, leading to a seroconversion rate of 100% and confirming its protective capabilities .

Data Tables

Study LocationAge GroupVaccine Efficacy (%)Duration of Immunity (Days)Notes
Malawi9 months - 12 yearsUp to 81.6%730-1,035Randomized controlled trial
Nepal<16 years79%Not specifiedRandomized controlled trial
ZimbabweChildren & Young AdultsEffective control during outbreakNot specifiedField trial

Case Study 1: Malawi

In a phase III randomized controlled trial conducted in Malawi, children received Typbar-TCV or a control vaccine. The results indicated not only safety but also significant immunogenicity over an extended period. This study highlighted the importance of TCV in preventing typhoid fever in vulnerable populations.

Case Study 2: Nepal

A similar randomized controlled trial in Nepal demonstrated Typbar-TCV's effectiveness against blood culture-confirmed cases of typhoid fever. The incidence rate was substantially lower in the vaccinated group compared to controls, underscoring the vaccine's potential for widespread use in endemic regions.

作用機序

TCV 295 exerts its effects by acting as a potassium channel agonist. It opens potassium channels, leading to hyperpolarization of the cell membrane and subsequent relaxation of vascular smooth muscle. This results in vasodilation and a reduction in blood pressure. The compound primarily targets potassium channels in cardiovascular tissues, influencing pathways involved in blood pressure regulation and vascular resistance .

類似化合物との比較

TCV 295 is similar to other potassium channel agonists, such as levcromakalim and nisoldipine. it has a unique profile characterized by a slower onset of action and longer-lasting antihypertensive effects. Unlike some other potassium channel agonists, this compound induces less reflex tachycardia, making it a potentially safer option for long-term use .

Similar compounds include:

    Levcromakalim: Another potassium channel opener with a faster onset of action but shorter duration.

    Nisoldipine: A calcium channel blocker with antihypertensive properties but different mechanisms of action.

This compound’s distinct pharmacological profile and prolonged effects make it a valuable compound for further research and potential therapeutic applications.

特性

CAS番号

142304-17-4

分子式

C₁₅H₁₂BrClN₂O₂

分子量

367.62

同義語

2-(6-Bromo-7-chloro-2,2-dimethyl-2H-1,3-benzoxazin-4-yl)pyridine 1-Oxide;  6-Bromo-7-chloro-2,2-dimethyl-4-(2-pyridinyl)-2H-1,3-Benzoxazine N-Oxide; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。